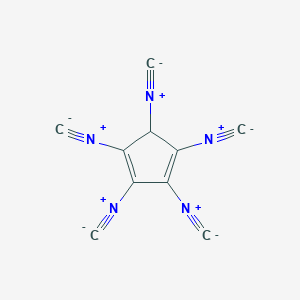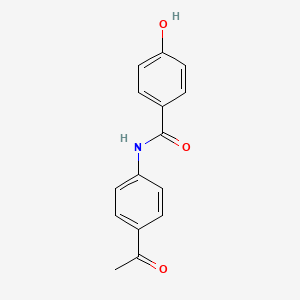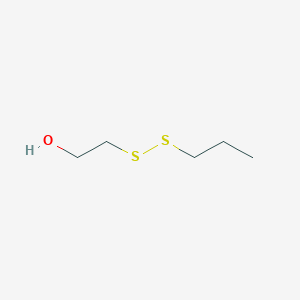
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene is a derivative of cyclopentadiene, characterized by the presence of five isocyanide groups attached to the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with isocyanide reagents under specific conditions. One common method includes the use of palladium-catalyzed reactions, where cyclopentadiene is treated with isocyanide reagents in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis methods. These methods are designed to optimize yield and minimize the number of steps involved in the synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadiene derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated cyclopentane derivatives .
Applications De Recherche Scientifique
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve abnormal protein interactions.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene involves its interaction with molecular targets through its isocyanide groups. These groups can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyanocyclopentadiene: This compound has five cyano groups instead of isocyanide groups and exhibits different reactivity and coordination properties.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: This derivative has bulky phenyl groups, which influence its steric and electronic properties.
1,2,3,4,5-Pentacarbomethoxycyclopentadiene: This compound contains ester groups, making it a strong organic acid and a precursor to useful organocatalysts.
Uniqueness
1,2,3,4,5-Pentaisocyanocyclopenta-1,3-diene is unique due to its isocyanide groups, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
824966-89-4 |
|---|---|
Formule moléculaire |
C10HN5 |
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
1,2,3,4,5-pentaisocyanocyclopenta-1,3-diene |
InChI |
InChI=1S/C10HN5/c1-11-6-7(12-2)9(14-4)10(15-5)8(6)13-3/h6H |
Clé InChI |
UZJYWBONYHUUCS-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1C(=C(C(=C1[N+]#[C-])[N+]#[C-])[N+]#[C-])[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)



![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)



![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
